(R)-Amlodipine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H25ClN2O5 |

|---|---|

Molecular Weight |

412.9 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl (4R)-2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m1/s1/i9D2,10D2 |

InChI Key |

HTIQEAQVCYTUBX-BISFPMKOSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC1=C([C@@H](C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Amlodipine-d4: A Technical Guide for Researchers

(R)-Amlodipine-d4 is the deuterium-labeled form of (R)-Amlodipine, the R-enantiomer of the widely used calcium channel blocker, Amlodipine.[1] Its primary application in research and drug development is as an internal standard for the bioanalytical quantification of Amlodipine and its enantiomers in various biological matrices.[2] The incorporation of four deuterium atoms (d4) on the ethoxy group of the molecule provides a distinct mass difference, allowing for precise and accurate measurement in mass spectrometry-based assays, without altering its chemical properties significantly.[3][4]

Chemical Identity and Properties

This compound is a stable, isotopically labeled compound that is essential for pharmacokinetic and bioequivalence studies of Amlodipine.[2] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| Chemical Name | (4R)-2-[[2-Amino(ethoxy-d4)]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester | |

| Synonyms | (R)-(-)-Amlodipine-d4, Levamlodipine-d4 | |

| CAS Number | 1346616-97-4 | |

| Molecular Formula | C₂₀H₂₁D₄ClN₂O₅ | |

| Molecular Weight | 412.9 g/mol | |

| Appearance | White to Off-White Solid | |

| Solubility | Chloroform (Slightly), Methanol (Sparingly) | |

| Storage | -20°C Freezer |

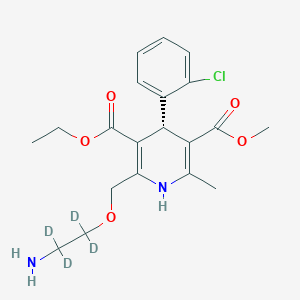

Chemical Structure

The chemical structure of this compound is characterized by a dihydropyridine ring with a stereocenter at the 4-position, conferring its R-enantiomeric configuration. The deuterium labeling is located on the ethoxy moiety.

Synthesis Overview

Experimental Protocols

This compound is a critical component in bioanalytical methods for the quantification of Amlodipine enantiomers in biological samples, most notably in human plasma for pharmacokinetic studies. Below is a detailed experimental protocol for the analysis of (R)- and (S)-Amlodipine in human plasma using LC-MS/MS with this compound as an internal standard.

Bioanalytical Method for Amlodipine Enantiomers in Human Plasma by LC-MS/MS

1. Objective: To quantify the concentrations of (R)-Amlodipine and (S)-Amlodipine in human plasma.

2. Materials and Reagents:

-

(R)-Amlodipine, (S)-Amlodipine, and this compound analytical standards

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Isopropyl Alcohol (HPLC grade)

-

Ethanolamine

-

Formic acid

-

Water (deionized or HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Strata™-X 33 µm Polymeric Reversed Phase)

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system (e.g., SCIEX ExionLC™ AD)

-

Tandem Mass Spectrometer (MS/MS) (e.g., SCIEX QTRAP® 4500 System)

-

Chiral HPLC column (e.g., Lux® 3 µm Cellulose-4, 150 x 2 mm)

4. Sample Preparation (Solid Phase Extraction):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 100 µL of human plasma sample, add 5 µL of the this compound internal standard working solution.

-

Add 500 µL of 0.2% v/v ethanolamine in water to the plasma sample and vortex.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of 0.1% formic acid in methanol.

-

Evaporate the eluent to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Lux® 3 µm Cellulose-4 (150 x 2 mm)

-

Mobile Phase: 0.05% Ethanolamine in Acetonitrile and Isopropyl Alcohol (96:4 v/v)

-

Flow Rate: 0.3 mL/min

-

Elution Mode: Isocratic

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Source Temperature: 300°C

-

Ion Spray Voltage: 5500 V

-

Multiple Reaction Monitoring (MRM) Transitions:

-

(R)-Amlodipine: m/z 409.3 → 237.9

-

(S)-Amlodipine: m/z 409.3 → 237.9

-

This compound: m/z 413.1 → 237.9

-

-

6. Data Analysis:

-

Quantify the peak areas of the MRM transitions for each analyte and the internal standard.

-

Calculate the concentration of each Amlodipine enantiomer in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Logical Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing this compound.

References

- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. sciex.com [sciex.com]

(R)-Amlodipine-d4: A Technical Guide for Researchers

This guide provides an in-depth overview of (R)-Amlodipine-d4, a deuterated isotopologue of the pharmacologically active R-enantiomer of Amlodipine. It is intended for researchers, scientists, and professionals in drug development, offering key technical data, analytical methodologies, and insights into its biological mechanism of action. This compound is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification of (R)-Amlodipine.[1][2]

Core Compound Information

Chemical Properties and Identification

| Property | Value | Reference |

| CAS Number | 1346616-97-4 | [3][4] |

| Molecular Formula | C₂₀H₂₁D₄ClN₂O₅ | [3] |

| Molecular Weight | 412.90 g/mol | |

| IUPAC Name | 3-O-ethyl 5-O-methyl (4R)-2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Synonyms | (R)-(-)-Amlodipine-d4, Levamlodipine-d4 |

Analytical Methodologies

The accurate quantification of amlodipine enantiomers is crucial due to their different pharmacological activities. Deuterated standards like this compound are essential for robust bioanalytical methods.

Chiral Separation and Quantification by LC-MS/MS

A highly selective and rugged liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of (R)- and (S)-Amlodipine in human plasma. This method is critical for bioequivalence studies of racemic and (S)-Amlodipine formulations.

Experimental Protocol: LC-MS/MS for Enantiomeric Separation

| Parameter | Specification |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral AGP (100 x 4.6 mm I.D., 5µ particle size) or Phenomenex Lux Cellulose-4 |

| Mobile Phase | 10 mM Ammonium acetate buffer with 1% 1-Propanol, adjusted to pH 4.6. An alternative is acetonitrile and 5 mM ammonium formate (80:20, v/v). |

| Flow Rate | 0.9 ml/min or 0.8 ml/min |

| Detector | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | This compound and (S)-Amlodipine-d4 |

| Linear Range | 0.050 ng/mL to 50 ng/mL for both enantiomers |

| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL for both enantiomers |

Sample Preparation: Solid Phase Extraction (SPE)

A solid phase extraction technique is employed for the efficient extraction of amlodipine enantiomers from human plasma prior to LC-MS/MS analysis.

Capillary Electrophoresis for Chiral Separation

Capillary electrophoresis (CE) offers an alternative method for the chiral separation of amlodipine enantiomers.

Experimental Protocol: Capillary Electrophoresis

| Parameter | Specification |

| Instrumentation | Agilent 1600 CE system with a DAD detector |

| Capillary | 48 cm length (40 cm effective length) x 50 µm I.D. silica-fused capillary |

| Background Electrolyte (BGE) | 25 mM phosphate buffer, pH 9.0 |

| Chiral Selector | 15 mM Carboxymethyl-β-cyclodextrin (CM-β-CD) |

| Applied Voltage | +25 kV |

| Temperature | 15 °C |

| Injection | 30 mbar for 1 second (hydrodynamic) |

| Detection Wavelength | 230 nm |

| Migration Order | S-Amlodipine followed by R-Amlodipine |

This optimized CE method allows for the baseline separation of amlodipine enantiomers in under 5 minutes.

Mechanism of Action and Signaling Pathways

Amlodipine is a dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells and cardiac muscle. This inhibition leads to a decrease in intracellular calcium concentration, resulting in vasodilation and a reduction in blood pressure.

The binding of calcium to calmodulin is a critical step in muscle contraction. This complex activates myosin light-chain kinase (MLCK), which in turn phosphorylates the myosin light chain, leading to muscle contraction. By blocking the initial influx of calcium, amlodipine interrupts this cascade.

Recent studies suggest that amlodipine may have a dual mechanism of action, also affecting calcium mobilization from internal stores and interfering with mitogenic signaling pathways, such as the ERK1/2 pathway.

Below is a diagram illustrating the primary signaling pathway affected by amlodipine.

Caption: Mechanism of action of (R)-Amlodipine.

The following diagram illustrates a typical experimental workflow for the bioanalysis of amlodipine enantiomers using LC-MS/MS.

Caption: Bioanalytical workflow for amlodipine enantiomers.

References

Physical and chemical properties of (R)-Amlodipine-d4

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-Amlodipine-d4

Introduction

This compound is the deuterated form of (R)-Amlodipine, the R-enantiomer of the widely prescribed antihypertensive drug, Amlodipine.[1] As a dihydropyridine calcium channel blocker, Amlodipine's therapeutic effects are primarily attributed to the (S)-enantiomer, while the (R)-enantiomer exhibits significantly less activity.[1][2] this compound serves as a crucial internal standard in pharmacokinetic and metabolic studies of Amlodipine, where its distinct mass allows for precise quantification by mass spectrometry.[3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, with comparative data for its non-deuterated counterpart, (R)-Amlodipine.

Chemical Structure and Nomenclature

This compound is systematically named (4R)-2-[[2-Amino(ethoxy-d4)]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester.[4] The "-d4" designation indicates that four hydrogen atoms on the ethoxy group have been replaced with deuterium atoms.

Physical and Chemical Properties

While extensive experimental data for this compound is not widely available due to its primary use as an analytical standard, its properties can be reliably inferred from the well-characterized (R)-Amlodipine. The primary difference lies in the molecular weight, which is increased by the mass of the four deuterium atoms.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and (R)-Amlodipine.

Table 1: General and Physical Properties

| Property | This compound | (R)-Amlodipine |

| Molecular Formula | C₂₀H₂₁D₄ClN₂O₅ | C₂₀H₂₅ClN₂O₅ |

| Molecular Weight | 412.90 g/mol | 408.88 g/mol |

| Appearance | Solid | White to Off-White Solid |

| Melting Point | Not available | 101-103°C |

| Boiling Point (Predicted) | Not available | 527.2 ± 50.0 °C |

| Density (Predicted) | Not available | 1.227 ± 0.06 g/cm³ |

Table 2: Solubility and Dissociation

| Property | Value |

| (R)-Amlodipine Solubility | Slightly soluble in Acetonitrile, Chloroform, and Methanol. Amlodipine is sparingly soluble in water and ethanol. |

| pKa (Amlodipine) | 8.6 - 9.45 |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While specific spectra for the deuterated compound are proprietary, the expected data would be very similar to that of (R)-Amlodipine, with key differences in the mass spectrum and the disappearance of certain signals in the ¹H NMR spectrum.

Mechanism of Action: Calcium Channel Blockade

Amlodipine is a dihydropyridine calcium channel blocker that inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This leads to vasodilation and a subsequent reduction in blood pressure.

References

An In-depth Technical Guide to the Structural Differences of (R)-Amlodipine-d4 and (S)-Amlodipine-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a widely prescribed calcium channel blocker for the management of hypertension and angina, is a chiral molecule administered as a racemic mixture. This guide provides a detailed examination of the structural distinctions between its deuterated enantiomers, (R)-Amlodipine-d4 and (S)-Amlodipine-d4. Amlodipine's therapeutic efficacy is primarily attributed to the (S)-enantiomer, which exhibits approximately 1000-fold greater potency as a calcium channel blocker than the (R)-enantiomer. The (R)-enantiomer is largely inactive in this regard and has been linked to adverse effects such as peripheral edema. The incorporation of deuterium atoms (d4) in these molecules serves as a valuable tool in analytical and metabolic studies. This document outlines their core structural differences, presents key physicochemical data, and details experimental protocols for their chiral separation.

Core Structural Differences

The fundamental structural difference between this compound and (S)-Amlodipine-d4 lies in their stereochemistry at the C4 position of the dihydropyridine ring, which is a chiral center. This chirality results in two enantiomers that are non-superimposable mirror images of each other.

-

(S)-Amlodipine-d4: The pharmacologically active enantiomer, designated as the (S) isomer based on the Cahn-Ingold-Prelog priority rules.

-

This compound: The less active enantiomer, with the opposite spatial arrangement at the chiral center.

The "-d4" designation indicates the presence of four deuterium atoms. In these specific isotopologues, the deuterium labeling is located on the terminal ethoxy group of the aminoethoxy-methyl side chain. This specific labeling is crucial for their use as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), as it imparts a distinct mass without significantly altering the chemical properties of the molecule.

The following diagram illustrates the stereochemical difference between the two enantiomers.

The Stereoselective Profile of Amlodipine: A Technical Guide to its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1] Marketed as a racemic mixture, it comprises equal parts of two enantiomers: S-amlodipine and R-amlodipine. While chemically similar, these stereoisomers exhibit distinct pharmacological properties. This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of amlodipine enantiomers, offering a comprehensive resource for researchers and drug development professionals. The therapeutic activity of amlodipine is primarily attributed to the S-enantiomer, which possesses approximately 1000-fold greater potency in blocking L-type calcium channels than the R-enantiomer.[2] This stereoselectivity has significant implications for the drug's efficacy and adverse effect profile, driving the development and investigation of enantiopure S-amlodipine formulations.

Pharmacokinetics of Amlodipine Enantiomers

The pharmacokinetic profiles of S-amlodipine and R-amlodipine differ, particularly in their clearance and plasma concentrations following administration of the racemic mixture. These differences are crucial for understanding the overall therapeutic effect and safety of amlodipine.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for S-amlodipine and R-amlodipine from various studies.

| Parameter | S-Amlodipine | R-Amlodipine | Study Population | Dosing | Source |

| Cmax (ng/mL) | 3.1 (0.6) | - | Healthy Korean Males | 5 mg S-amlodipine | [2] |

| Cmax (ng/mL) | 3.0 (0.6) | - | Healthy Korean Males | 10 mg Racemic Amlodipine | [2] |

| AUC (last) (ng·h/mL) | 139.7 (40.3) | - | Healthy Korean Males | 5 mg S-amlodipine | [2] |

| AUC (last) (ng·h/mL) | 151.4 (35.7) | - | Healthy Korean Males | 10 mg Racemic Amlodipine | |

| AUC (0-∞) (ng·h/mL) | 161.7 (43.8) | - | Healthy Korean Males | 5 mg S-amlodipine | |

| AUC (0-∞) (ng·h/mL) | 175.3 (45.1) | - | Healthy Korean Males | 10 mg Racemic Amlodipine | |

| R(+)/S(-) Ratio of Plasma Concentration | - | - | Elderly Hypertensive Patients | 5 mg Racemic Amlodipine | |

| Value | Greater than in young subjects | - | - | - |

Pharmacodynamics of Amlodipine Enantiomers

The pharmacodynamic effects of amlodipine are largely dictated by the S-enantiomer's potent calcium channel blocking activity. However, the R-enantiomer is not inert and may contribute to some of the drug's effects, including adverse events.

Quantitative Pharmacodynamic Data

The following table presents a comparison of the pharmacodynamic effects of S-amlodipine and racemic amlodipine.

| Outcome Measure | S-Amlodipine (2.5 mg) | Racemic Amlodipine (5 mg) | Study Details | Source |

| Systolic Blood Pressure (SBP) Reduction (mmHg) | -2.84 (95% CI, -6.42 to 0.74) | -1.71 (95% CI, -3.48 to 0.06) | Meta-analysis, 4 weeks treatment | |

| Diastolic Blood Pressure (DBP) Reduction (mmHg) | Not significantly different from racemic | Not significantly different from S-amlodipine | Meta-analysis of 15 RCTs | |

| Incidence of Peripheral Edema | Significantly lower | Higher than S-amlodipine | Meta-analysis of 15 RCTs | |

| Incidence of Headache | No significant difference | No significant difference | Meta-analysis of high-quality studies | |

| Incidence of Flushing | No significant difference | No significant difference | Meta-analysis of high-quality studies | |

| Change in Ankle Circumference | No significant increase | Significant increase | 12-week study |

Experimental Protocols

Pharmacokinetic Study Protocol: A Typical Example

A common study design to assess the pharmacokinetics of amlodipine enantiomers is a randomized, two-period crossover study in healthy volunteers.

-

Subject Recruitment: Healthy male and female volunteers, typically aged 18-50, are screened for inclusion. Exclusion criteria often include a history of cardiovascular disease, renal or hepatic impairment, and use of concomitant medications.

-

Study Design: A randomized, open-label, two-period, crossover design is frequently employed. Participants are randomly assigned to receive either a single dose of S-amlodipine or racemic amlodipine in the first period. After a washout period of at least 3 weeks, they receive the alternate treatment in the second period.

-

Drug Administration: Standardized doses (e.g., 5 mg S-amlodipine or 10 mg racemic amlodipine) are administered orally with a specified volume of water after an overnight fast.

-

Blood Sampling: Serial blood samples are collected in EDTA-containing tubes at predose and at various time points post-dose (e.g., 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 24, 48, 72, 96, 120, 144, and 168 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Enantiomer Quantification: Plasma concentrations of S-amlodipine and R-amlodipine are determined using a validated, stereoselective analytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method: Chiral LC-MS/MS

-

Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction is typically used to isolate the amlodipine enantiomers from the plasma matrix.

-

Chromatographic Separation: A chiral column, such as a Lux Cellulose-4 or a Chiral AGP column, is used to separate the S- and R-enantiomers. The mobile phase is optimized to achieve baseline separation and good peak shape.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification. Specific precursor-to-product ion transitions are monitored for each enantiomer and their corresponding deuterated internal standards.

-

Method Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Signaling Pathways and Experimental Workflows

Differential Signaling Pathways of Amlodipine Enantiomers

The distinct pharmacodynamic effects of S- and R-amlodipine can be attributed to their differential engagement with cellular signaling pathways.

Caption: Differential signaling pathways of S- and R-amlodipine.

S-amlodipine primarily exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. In contrast, the R-enantiomer has been shown to stimulate nitric oxide (NO) production in coronary microvessels, an effect that appears to be mediated through the kinin system and activation of endothelial nitric oxide synthase (eNOS). This increased NO production by R-amlodipine may contribute to some of the vasodilatory effects but has also been implicated in the development of peripheral edema, a common side effect of racemic amlodipine.

Experimental Workflow for a Clinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical study designed to evaluate the pharmacokinetics of amlodipine enantiomers.

Caption: Experimental workflow for a crossover pharmacokinetic study.

Conclusion

The enantiomers of amlodipine possess distinct pharmacokinetic and pharmacodynamic properties that are critical to consider in both clinical practice and drug development. S-amlodipine is the therapeutically active enantiomer responsible for the drug's antihypertensive effects through potent L-type calcium channel blockade. The R-enantiomer, while having significantly less calcium channel blocking activity, may contribute to the overall pharmacological profile, including the potential for adverse effects such as peripheral edema, possibly through a nitric oxide-mediated pathway. The development of enantiopure S-amlodipine has been driven by the desire to provide a more favorable efficacy-to-safety ratio. This technical guide has summarized the key quantitative data, experimental methodologies, and underlying signaling pathways to provide a comprehensive understanding of the stereoselective nature of amlodipine for the scientific community. Further research into the precise mechanisms of R-amlodipine and long-term clinical outcomes of S-amlodipine therapy will continue to refine our understanding and optimize the use of this important cardiovascular medication.

References

- 1. Pharmacokinetics and pharmacodynamics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic characteristics of a new S-amlodipine formulation in healthy Korean male subjects: a randomized, open-label, two-period, comparative, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of (R)-Amlodipine as a Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina. It is administered as a racemic mixture of (S)- and (R)-enantiomers. The pharmacological activity of amlodipine is stereoselective, with the (S)-enantiomer being a potent L-type calcium channel blocker, approximately 1000 times more active than the (R)-enantiomer.[1] This guide provides a comprehensive technical overview of the mechanism of action of the less active (R)-amlodipine, focusing on its interaction with L-type calcium channels and its distinct signaling pathways, including the stimulation of nitric oxide production. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the stereospecific pharmacology of amlodipine.

Introduction to Amlodipine and Stereoselectivity

Amlodipine is a long-acting calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells and cardiac muscle cells.[1] This inhibition leads to vasodilation and a subsequent reduction in blood pressure. Amlodipine possesses a chiral center, resulting in two enantiomers: (S)-amlodipine and (R)-amlodipine. The calcium channel blocking activity resides almost exclusively in the (S)-enantiomer.[1] While (R)-amlodipine exhibits significantly weaker calcium channel blocking activity, it is not pharmacologically inert and possesses unique biological activities that contribute to the overall profile of the racemic mixture.

Interaction of (R)-Amlodipine with L-type Calcium Channels

The primary molecular target of amlodipine is the L-type voltage-gated calcium channel (Ca_v_1.2), a heteromultimeric protein complex crucial for excitation-contraction coupling in muscle cells.

Binding Site and Affinity

(R)-Amlodipine, like other dihydropyridines, binds to a specific receptor site on the α1 subunit of the L-type calcium channel. Molecular modeling and X-ray crystallography studies have elucidated that the dihydropyridine binding pocket is located at the interface of domains III and IV of the α1 subunit. While both enantiomers occupy this binding pocket, the orientation and interaction with key amino acid residues differ, accounting for the marked difference in their blocking potency.

The binding affinity of (R)-amlodipine for the L-type calcium channel is substantially lower than that of (S)-amlodipine. While precise K_i_ values for (R)-amlodipine are not consistently reported in the literature, its activity is often described as being approximately 1000-fold weaker than the (S)-enantiomer.

Quantitative Analysis of L-type Calcium Channel Blockade

Electrophysiological studies, such as patch-clamp experiments, have been instrumental in quantifying the inhibitory effects of amlodipine enantiomers on L-type calcium channel currents.

| Enantiomer | Concentration (µmol/L) | % Inhibition of I_Ca-L_ | Reference |

| (S)-Amlodipine | 0.1 | 1.5 ± 0.2 | |

| 0.5 | 25.4 ± 5.3 | ||

| 1 | 65.2 ± 7.3 | ||

| 5 | 78.4 ± 8.1 | ||

| 10 | 94.2 ± 5.0 | ||

| (R)-Amlodipine | 0.1 - 10 | No significant effect | |

| Racemic Amlodipine | 0.1 | 0.9 ± 0.1 | |

| 0.5 | 10.4 ± 3.2 | ||

| 1 | 69.1 ± 5.3 | ||

| 5 | 75.2 ± 7.0 | ||

| 10 | 81.6 ± 6.4 |

Table 1: Stereoselective Inhibition of L-type Calcium Current (I_Ca-L_) in Rat Ventricular Myocytes.

(R)-Amlodipine and Nitric Oxide Synthesis

A distinct and significant mechanism of action of (R)-amlodipine, independent of its weak calcium channel blocking activity, is the stimulation of nitric oxide (NO) production in endothelial cells.

Signaling Pathway

(R)-Amlodipine enhances the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO from L-arginine. This activation is believed to occur through a complex signaling cascade that may involve:

-

Protein Kinase C (PKC) Inhibition: (R)-Amlodipine has been shown to inhibit PKC, which in turn leads to changes in the phosphorylation state of eNOS. Specifically, it promotes the phosphorylation of eNOS at the activating site (Ser1177) and dephosphorylation at the inhibitory site (Thr495).

-

Akt Activation: Amlodipine can induce the phosphorylation of Akt (Protein Kinase B), which is a known activator of eNOS.

This increase in NO bioavailability contributes to vasodilation and may be responsible for some of the pleiotropic effects of racemic amlodipine.

Figure 1: Signaling Pathway of (R)-Amlodipine-Induced Nitric Oxide Production.

Quantitative Analysis of Nitric Oxide Production

The Griess assay is a common method for the quantification of nitrite (a stable breakdown product of NO), which serves as an indicator of NO production.

| Treatment | NO Production (fold increase vs. control) | Reference |

| (R)-Amlodipine | Significant increase | |

| (S)-Amlodipine | No significant effect | |

| Racemic Amlodipine | Significant increase |

Table 2: Stereoselective Effect of Amlodipine Enantiomers on Nitric Oxide Production.

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channels

This protocol describes a competitive binding assay to determine the affinity of (R)-amlodipine for the L-type calcium channel using a radiolabeled dihydropyridine antagonist, such as [³H]nitrendipine.

Objective: To determine the inhibition constant (K_i_) of (R)-amlodipine for the L-type calcium channel.

Materials:

-

Membrane preparations from a tissue rich in L-type calcium channels (e.g., rat cardiac ventricles or cerebral cortex).

-

[³H]nitrendipine (radioligand).

-

(R)-Amlodipine (test compound).

-

Unlabeled nifedipine or other high-affinity dihydropyridine (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

-

Assay Setup: In a series of tubes, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]nitrendipine (usually at or below its K_d_ value), and varying concentrations of (R)-amlodipine.

-

Total and Non-specific Binding: Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled nifedipine, e.g., 1 µM).

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of (R)-amlodipine by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the (R)-amlodipine concentration. Determine the IC₅₀ value (the concentration of (R)-amlodipine that inhibits 50% of the specific binding of the radioligand). Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Griess Assay for Nitric Oxide Measurement

This protocol describes the use of the Griess reagent system to measure nitrite concentration in the supernatant of cultured endothelial cells treated with (R)-amlodipine.

Objective: To quantify the production of nitric oxide by endothelial cells in response to (R)-amlodipine.

Materials:

-

Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs).

-

Cell culture medium.

-

(R)-Amlodipine.

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

-

Sodium nitrite (for standard curve).

-

96-well microplate and plate reader.

Procedure:

-

Cell Culture and Treatment: Seed endothelial cells in a 96-well plate and grow to confluence. Replace the culture medium with fresh medium containing various concentrations of (R)-amlodipine. Include a vehicle control group. Incubate for a specified period (e.g., 24 hours).

-

Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same culture medium, with concentrations ranging from approximately 1 to 100 µM.

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of each supernatant sample and each nitrite standard to separate wells.

-

Add 50 µL of Griess Reagent Solution A to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

-

-

Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Data Analysis:

-

Plot the absorbance of the nitrite standards against their known concentrations to generate a standard curve.

-

Use the standard curve to determine the nitrite concentration in each experimental sample.

-

Express the results as the amount of nitrite produced per well or normalized to the cell number or protein content.

-

Figure 3: Experimental Workflow for the Griess Assay.

Conclusion

The mechanism of action of (R)-amlodipine is multifaceted and extends beyond its weak interaction with L-type calcium channels. While the (S)-enantiomer is the primary contributor to the calcium channel blocking effects of racemic amlodipine, (R)-amlodipine possesses a distinct pharmacological profile characterized by its ability to stimulate endothelial nitric oxide production. This comprehensive understanding of the stereospecific actions of amlodipine enantiomers is crucial for the rational design and development of novel cardiovascular therapeutics with improved efficacy and safety profiles. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate pharmacology of (R)-amlodipine and other chiral drugs.

References

Therapeutic Use of Racemic Amlodipine Versus Single Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] Marketed as a racemic mixture of (S)- and (R)-enantiomers, extensive research has revealed significant stereoselective differences in their pharmacodynamic and pharmacokinetic profiles. The calcium channel blocking activity, responsible for its therapeutic effects, resides almost exclusively in the (S)-enantiomer, which is approximately 1000 times more potent than the (R)-enantiomer.[2][3] Conversely, the (R)-enantiomer is linked to certain adverse effects, most notably peripheral edema.[4] This has led to the development and clinical investigation of enantiopure (S)-amlodipine, a concept known as "chiral switching," with the goal of providing a more favorable efficacy-to-safety ratio. This technical guide provides an in-depth comparison of racemic amlodipine and its single enantiomers, focusing on their pharmacology, clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation.

Pharmacology and Mechanism of Action

Amlodipine's primary mechanism of action is the inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle.[5] This blockade prevents the influx of extracellular calcium ions, which is a critical step in muscle contraction. The resulting vasodilation of peripheral arterioles leads to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure.

Stereoselective Activity

-

(S)-Amlodipine : This enantiomer is the pharmacologically active moiety, responsible for the therapeutic antihypertensive and antianginal effects. It exhibits a significantly higher affinity for the dihydropyridine binding sites on L-type calcium channels.

-

(R)-Amlodipine : For a long time considered inactive, recent studies suggest that (R)-amlodipine is not merely an inert component. It has been shown to be a potent inhibitor of smooth muscle cell migration and may contribute to the release of nitric oxide. However, it possesses 1000-fold less calcium channel blocking activity compared to the S-enantiomer. The vasodilatory effects of the R-isomer are considered a primary contributor to the development of peripheral edema.

Signaling Pathway

The binding of (S)-amlodipine to L-type calcium channels on vascular smooth muscle cells initiates a cascade of events leading to vasodilation. This pathway is distinct from other mechanisms that might be influenced by amlodipine, such as its interaction with the sarcoplasmic reticulum to alter calcium mobilization.

Caption: Signaling pathway of (S)-Amlodipine action on vascular smooth muscle.

Comparative Pharmacokinetics

The pharmacokinetic profiles of the amlodipine enantiomers differ, although studies have shown that the profile of S-amlodipine is comparable whether administered as a pure enantiomer or as part of the racemic mixture.

| Parameter | (S)-Amlodipine from Racemate (10mg) | (S)-Amlodipine (5mg) | Reference |

| Cmax (ng/mL) | 3.0 (± 0.6) | 3.1 (± 0.6) | |

| AUC_last (ng·h/mL) | 151.4 (± 35.7) | 139.7 (± 40.3) | |

| AUC_0-∞ (ng·h/mL) | 175.3 (± 45.1) | 161.7 (± 43.8) | |

| Plasma Protein Binding | ~93-98% (Stereoselective differences observed with specific proteins like HSA and AGP) | ~93-98% | |

| Half-life (hours) | ~30-50 | ~30-50 | |

| (Data presented as mean ± SD) |

Clinical Efficacy: Racemic vs. S-Amlodipine

Numerous clinical trials have been conducted to compare the antihypertensive efficacy of S-amlodipine at half the dose of the racemic form (e.g., 2.5 mg S-amlodipine vs. 5 mg racemic amlodipine). A meta-analysis of 15 randomized controlled trials concluded that there were no significant differences between the two formulations in controlling blood pressure.

| Study Type / Endpoint | Racemic Amlodipine (5 mg) | (S)-Amlodipine (2.5 mg) | Outcome | Reference |

| RCT (12 weeks) | ||||

| Mean SBP Reduction (mmHg) | 32.4 (± 10.8) | 29.6 (± 9.0) | No significant difference (p=0.16) | |

| Mean DBP Reduction (mmHg) | 13.4 (± 5.9) | 12.0 (± 9.9) | No significant difference (p=0.38) | |

| Phase III Trial (8 weeks) | ||||

| Mean SiDBP Reduction (mmHg) | -13.0 (± 7.5) | -12.2 (± 7.6) | Non-inferiority demonstrated | |

| Mean SiSBP Reduction (mmHg) | -18.6 (± 12.3) | -17.6 (± 11.2) | No significant difference | |

| Meta-Analysis (15 RCTs) | ||||

| Overall BP Control | Equivalent | Equivalent | No significant difference in BP effect | |

| (SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; SiDBP: Sitting Diastolic Blood Pressure; SiSBP: Sitting Systolic Blood Pressure; Data presented as mean ± SD or as reported in the study) |

Safety and Tolerability

The primary driver for the development of S-amlodipine was to improve the safety and tolerability profile, particularly concerning peripheral edema. This adverse effect is a known dose-dependent issue with racemic amlodipine, reported in up to 23% of patients in some studies.

| Adverse Event | Racemic Amlodipine (5 mg) | (S)-Amlodipine (2.5 mg) | Risk Difference (95% CI) | Reference |

| Peripheral Edema | Higher Incidence | Significantly Lower Incidence | -0.02 (-0.03 to 0.00) | |

| Headache | Similar Incidence | Similar Incidence | 0.00 (-0.02 to 0.01) | |

| Flushing | Similar Incidence | Similar Incidence | -0.01 (-0.02 to 0.00) | |

| Total Adverse Events | Higher Incidence | Lower Incidence | -0.04 (-0.06 to -0.02) | |

| (Data from a meta-analysis of 15 RCTs. A negative risk difference favors S-amlodipine) |

The significantly lower incidence of edema with S-amlodipine is a consistent finding across multiple studies and is attributed to the removal of the R-enantiomer, which is thought to contribute to this side effect. However, it is important to note that when only high-quality trials from the meta-analysis were considered, the difference in edema was not statistically significant, highlighting the need for more long-term, high-quality research.

Experimental Protocols

Protocol: Chiral Separation of Amlodipine Enantiomers by HPLC

This protocol describes a common method for the analytical separation of (R)- and (S)-amlodipine for pharmacokinetic studies or quality control.

-

System : High-Performance Liquid Chromatography (HPLC) system equipped with a UV or photodiode array (PDA) detector.

-

Chiral Stationary Phase (Column) : A polysaccharide-based chiral column is frequently used. An Ultron ES-OVM ovomucoid chiral column (150mm x 4.6mm, 5µm) is a validated option. Other options include cellulose-based columns like CHIRALCEL OD-RH.

-

Mobile Phase :

-

Prepare a 20mM dibasic sodium phosphate buffer. Adjust pH to 7.0.

-

The mobile phase consists of the phosphate buffer and Acetonitrile in an 80:20 v/v ratio.

-

All solvents should be HPLC grade and the final mobile phase should be filtered and degassed.

-

-

Chromatographic Conditions :

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25°C.

-

Injection Volume : 10 µL.

-

Detection Wavelength : 360 nm.

-

-

Sample Preparation :

-

For plasma samples, a solid-phase extraction (SPE) or liquid-liquid extraction is required to isolate the analytes from the biological matrix.

-

Dissolve reference standards and extracted samples in the mobile phase or a compatible solvent.

-

-

Data Analysis :

-

Under these conditions, the expected retention times are approximately 8.0 minutes for (R)-Amlodipine and 11.0 minutes for (S)-Amlodipine.

-

Quantify the enantiomers by comparing the peak areas to a standard curve generated from known concentrations of the pure enantiomers.

-

Caption: Experimental workflow for HPLC-based chiral separation of amlodipine.

Protocol: Comparative Clinical Trial Design

This outlines a typical methodology for a Phase III, non-inferiority clinical trial comparing S-amlodipine with racemic amlodipine.

-

Study Design : A multicenter, randomized, double-blind, double-dummy, parallel-group design.

-

Patient Population : Adult patients (e.g., 18-75 years) with mild to moderate essential hypertension (e.g., sitting Diastolic Blood Pressure [DBP] ≥90 mm Hg and ≤109 mm Hg).

-

Washout/Run-in Period : A 2-week single-blind placebo run-in period to establish baseline blood pressure and ensure treatment compliance.

-

Randomization : Eligible patients are randomly allocated in a 1:1 ratio to one of two treatment arms:

-

Arm A (Test) : S-amlodipine 2.5 mg once daily + Placebo for racemic amlodipine.

-

Arm B (Reference) : Racemic amlodipine 5 mg once daily + Placebo for S-amlodipine.

-

-

Treatment Period : 8 weeks of treatment.

-

Dose Titration : A provision for dose doubling (e.g., to 5 mg S-amlodipine or 10 mg racemic amlodipine) after 4 weeks if the patient is non-responsive (e.g., sitting DBP ≥90 mm Hg).

-

Primary Efficacy Endpoint : The change in mean sitting DBP from baseline to the end of the 8-week treatment period. The trial is designed to test for non-inferiority of S-amlodipine compared to racemic amlodipine.

-

Secondary Efficacy Endpoints :

-

Change in mean sitting Systolic Blood Pressure (SBP) from baseline to week 8.

-

Response rate (proportion of patients achieving a target DBP <90 mm Hg or a reduction of ≥10 mm Hg).

-

-

Safety Assessment : Monitoring and recording of all adverse events (AEs), with a specific focus on the incidence and severity of peripheral edema. Edema can be assessed by measuring ankle circumference. Laboratory tests (hematology, biochemistry) and vital signs are monitored throughout the study.

Conclusion

The therapeutic use of single-enantiomer (S)-amlodipine represents a successful application of chiral switching in drug development. At half the dose of the racemic mixture, (S)-amlodipine provides equivalent antihypertensive efficacy. The primary clinical advantage lies in its improved tolerability profile, most notably a statistically significant reduction in the incidence of peripheral edema, a common and adherence-limiting side effect of racemic amlodipine. While the (R)-enantiomer is largely devoid of calcium channel blocking activity, it is not inert and its removal appears to mitigate specific adverse reactions. For drug development professionals, the case of amlodipine underscores the critical importance of evaluating the stereoselective pharmacology and toxicology of chiral compounds. The transition from racemic to enantiopure amlodipine offers a refined therapeutic option with a potentially better benefit-risk profile for patients with hypertension. Further high-quality, long-term studies are warranted to confirm these benefits on cardiovascular outcomes.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. Pharmacokinetic and pharmacodynamic characteristics of a new S-amlodipine formulation in healthy Korean male subjects: a randomized, open-label, two-period, comparative, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of S-Amlodipine 2.5 and 5 mg/d in Hypertensive Patients Who Were Treatment-Naive or Previously Received Antihypertensive Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: (R)-Amlodipine-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (R)-Amlodipine-d4, a deuterated internal standard crucial for the accurate quantification of amlodipine enantiomers in preclinical and clinical research. This document outlines supplier details, purchasing information, and detailed experimental protocols for its use in bioanalytical assays. Furthermore, it elucidates the signaling pathways associated with amlodipine's mechanism of action.

Supplier and Purchasing Information

This compound and its racemic form, Amlodipine-d4, are available from several specialized chemical suppliers. The following tables summarize key purchasing information to facilitate procurement for research purposes.

Table 1: this compound Supplier Information

| Supplier | CAS Number | Catalog Number | Purity | Available Quantities |

| Simson Pharma Limited | 1346616-97-4 | A090006 | Custom Synthesis | Custom |

| Clearsynth | 1346616-97-4 | CS-O-06404 | 99.85% (HPLC) | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg |

Table 2: Racemic Amlodipine-d4 Supplier Information

| Supplier | CAS Number | Catalog Number | Purity | Available Quantities & Price |

| Simson Pharma Limited | 1185246-14-3 | A090052 | In Stock | Inquire for pricing |

| 1185246-15-4 (Maleate) | A090016 | In Stock | Inquire for pricing | |

| ESS Inc. | 1185246-14-3 | ESS0524 | 99.4% (HPLC); 99.9% atom D | 10 mg ( |

| 1185246-15-4 (Maleate) | ESS0179 | 99.7% (HPLC); 99% atom D | 10 mg ($285)[2] | |

| Santa Cruz Biotechnology | 1185246-14-3 | sc-218763 | Not specified | Inquire for pricing |

| Cayman Chemical | 1185246-15-4 (Maleate) | 15215 | ≥99% deuterated forms (d1-d4) | Inquire for pricing[3] |

| Pharmaffiliates | 1185246-15-4 (Maleate) | PA STI 007440 | Not specified | Inquire for pricing[4] |

| Tebubio | Not specified | TMIH-0087 | Not specified | 1 mg[5] |

Experimental Protocols: Bioanalytical Method for Amlodipine Enantiomers

This compound is primarily utilized as an internal standard for the stereoselective quantification of amlodipine enantiomers in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methods.

Sample Preparation: Solid Phase Extraction (SPE)

-

To 100 µL of human plasma, add 5 µL of the internal standard working solution (this compound and (S)-Amlodipine-d4).

-

Add 500 µL of 0.2% (v/v) ethanolamine in water and vortex the sample.

-

Condition a polymeric reversed-phase SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of 0.1% formic acid in methanol.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: SCIEX ExionLC™ AD HPLC System or equivalent.

-

Column: Chiral stationary phase column (e.g., CHIRALCEL OZ-RH, 150 mm × 4.6 mm, 5 µm or Phenomenex Lux Cellulose-4).

-

Mobile Phase: Acetonitrile and water (containing 10 mM ammonium acetate and 0.5% ammonia solution) in a ratio of 95:5 (v/v).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

Mass Spectrometry Conditions

-

Mass Spectrometer: SCIEX QTRAP® 4500 System or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Source Temperature: 300°C.

-

IonSpray Voltage: 5500 V.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Amlodipine enantiomers: m/z 409.1 → 238.0.

-

This compound (Internal Standard): m/z 413.1 → 242.0 (example, confirm with standard).

-

Signaling Pathways and Mechanism of Action

Amlodipine is a dihydropyridine calcium channel blocker that primarily targets L-type calcium channels in vascular smooth muscle cells. Its therapeutic effects in hypertension and angina are a direct result of this interaction.

Primary Mechanism: L-type Calcium Channel Blockade

Amlodipine binds to the L-type calcium channels on vascular smooth muscle cells, inhibiting the influx of extracellular calcium. This reduction in intracellular calcium concentration prevents the activation of calmodulin and subsequently myosin light chain kinase (MLCK). As a result, the phosphorylation of myosin light chains is reduced, leading to smooth muscle relaxation and vasodilation. This vasodilation decreases total peripheral resistance, thereby lowering blood pressure.

Caption: Amlodipine's primary mechanism of action.

Secondary Signaling Pathway: Akt2/Sp1/miR-21 Axis

Recent research has uncovered a secondary signaling pathway through which amlodipine may exert its effects on vascular smooth muscle cells. Amlodipine has been shown to induce the expression of microRNA-21 (miR-21). This is mediated by the activation of Akt2, which in turn activates the transcription factor Sp1. Sp1 then binds to the promoter of miR-21, leading to its upregulation. This pathway is implicated in the regulation of vascular smooth muscle cell phenotype and may contribute to the overall therapeutic effects of amlodipine.

Caption: Amlodipine's secondary signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of amlodipine enantiomers using this compound as an internal standard.

Caption: Bioanalytical workflow for amlodipine enantiomers.

References

Methodological & Application

Application Note: (R)-Amlodipine-d4 as an Internal Standard for the Enantioselective Quantification of Amlodipine by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine, a calcium channel blocker, is a widely prescribed medication for the treatment of hypertension and angina.[1][2][3] It is administered as a racemic mixture of (S)-Amlodipine and (R)-Amlodipine. The (S)-enantiomer is the pharmacologically active form, while the (R)-enantiomer has significantly less activity.[1][4] Regulatory guidelines often require the individual quantification of enantiomers if they exhibit different pharmacokinetic or pharmacodynamic properties. This necessitates the development of robust and sensitive bioanalytical methods for their separation and quantification in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high selectivity and sensitivity. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, as it compensates for variability in sample preparation and instrument response. (R)-Amlodipine-d4 is an ideal internal standard for the enantioselective analysis of amlodipine due to its chemical similarity to the analyte and its distinct mass, which prevents isobaric interference.

This application note provides a detailed protocol for the use of this compound as an internal standard in the LC-MS/MS quantification of (R)- and (S)-Amlodipine in human plasma.

Experimental Protocols

Materials and Reagents

-

Analytes: (R)-Amlodipine, (S)-Amlodipine

-

Internal Standard: this compound, (S)-Amlodipine-d4

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade), Isopropyl alcohol (HPLC grade)

-

Additives: Formic acid, Ethanolamine, Ammonia

-

Plasma: Human plasma (K3EDTA)

-

Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Strata-X)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-Amlodipine and (R)-Amlodipine in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a methanol:water (50:50, v/v) mixture to create calibration curve standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a suitable solvent mixture.

Sample Preparation (Solid Phase Extraction)

This protocol is based on a common SPE method for the extraction of amlodipine enantiomers from human plasma.

-

To 100 µL of human plasma in a polypropylene tube, add 5 µL of the internal standard working solution and vortex.

-

Add 500 µL of 0.2% v/v ethanolamine in water and vortex.

-

Condition the SPE cartridge: Add 1 mL of methanol followed by 1 mL of water.

-

Load the sample: Load the plasma mixture onto the conditioned SPE cartridge.

-

Wash the cartridge:

-

Wash with 1 mL of water.

-

Wash with 1 mL of 20% methanol in water.

-

-

Elute the analytes: Elute the analytes with 1 mL of 0.1% formic acid in methanol.

-

Dry down: Evaporate the eluent to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the enantioselective analysis of amlodipine.

Liquid Chromatography Conditions:

| Parameter | Value |

| HPLC System | SCIEX ExionLC™ AD HPLC System or equivalent |

| Column | Lux 3 µm Cellulose-4, 150 x 2 mm |

| Mobile Phase | 0.05% Ethanolamine in Acetonitrile and Isopropyl Alcohol (96:4 v/v) |

| Elution Type | Isocratic |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Total Run Time | ~7 minutes |

Mass Spectrometry Conditions:

| Parameter | Value |

| Mass Spectrometer | SCIEX QTRAP® 4500 System or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 300°C |

| Collision Energy | 15 V |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| (R)-Amlodipine | 409.3 | 237.9 |

| (S)-Amlodipine | 409.3 | 237.9 |

| This compound | 413.1 | 237.9 |

| (S)-Amlodipine-d4 | 413.4 | 237.9 |

(Note: The specific m/z values for the deuterated standards may vary slightly based on the exact product.)

Data Presentation: Method Validation Summary

The following tables summarize typical validation parameters for a bioanalytical method using this compound as an internal standard.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r) |

| (R)-Amlodipine | 0.05 - 50 | 0.05 | >0.99 |

| (S)-Amlodipine | 0.05 - 50 | 0.05 | >0.99 |

(Data derived from a representative study)

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| (R)-Amlodipine | LQC | 0.15 | < 10 | < 10 | 90 - 110 |

| MQC | 2.5 | < 10 | < 10 | 90 - 110 | |

| HQC | 40 | < 10 | < 10 | 90 - 110 | |

| (S)-Amlodipine | LQC | 0.15 | < 10 | < 10 | 90 - 110 |

| MQC | 2.5 | < 10 | < 10 | 90 - 110 | |

| HQC | 40 | < 10 | < 10 | 90 - 110 |

(Acceptance criteria as per regulatory guidelines)

Table 3: Recovery

| Analyte | Mean Extraction Recovery (%) |

| Amlodipine | ~78.7 |

| Amlodipine-d4 | ~89.3 |

(Data from a study using a similar extraction method)

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and analysis of amlodipine enantiomers.

Logical Relationship of Internal Standard

Caption: Role of the internal standard in compensating for experimental variability.

References

Protocol for Quantification of Amlodipine in Human Plasma using (R)-Amlodipine-d4

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina.[1][2] Accurate quantification of amlodipine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of amlodipine in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs (R)-Amlodipine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

Amlodipine is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being the pharmacologically active form.[3][4] The method described herein is suitable for the quantification of total amlodipine and can be adapted for chiral separation to quantify individual enantiomers.

Principle

This method involves the extraction of amlodipine and the internal standard, this compound, from human plasma via solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects, leading to robust and reliable quantification.

Materials and Reagents

-

Analytes: Amlodipine besylate, this compound

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Isopropyl alcohol (HPLC grade), Ethyl acetate (HPLC grade)

-

Reagents: Formic acid, Ammonium formate, Ammonium acetate, Ethanolamine, Ortho-phosphoric acid

-

Water: Deionized water (18 MΩ·cm)

-

Plasma: Drug-free human plasma with K3EDTA as an anticoagulant

-

SPE Cartridges: Polymeric Reversed Phase (e.g., Oasis HLB)

-

Standard Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of amlodipine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the amlodipine stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

-

Instrumentation and Conditions

Liquid Chromatography

-

System: HPLC system capable of delivering accurate and precise gradients (e.g., SCIEX ExionLC™ AD, Shimadzu LC-VP)[3]

-

Column: A C18 column is commonly used for achiral separation (e.g., Luna C18(2) 100A, 150 x 4.6 mm, 5 µm). For chiral separation of enantiomers, a specialized column is required (e.g., Lux® 3 µm Cellulose-4, 150 x 2 mm).

-

Mobile Phase (Achiral): Acetonitrile and 5 mM ammonium formate solution (80:20, v/v).

-

Mobile Phase (Chiral): 0.05% Ethanolamine in Acetonitrile and Isopropyl Alcohol (96:4 v/v).

-

Flow Rate: 0.3 - 0.8 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 - 20 µL

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP® 4500, API 4000)

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Amlodipine: m/z 409.2 → 238.1

-

This compound: m/z 413.2 → 238.1

-

-

Source Parameters:

-

Ion Spray Voltage: 5500 V

-

Temperature: 300 - 550 °C

-

Curtain Gas: 25 psi

-

Collision Gas: 5 psi

-

Ion Source Gas 1: 40 psi

-

Ion Source Gas 2: 60 psi

-

Experimental Protocols

Sample Preparation

5.1.1. Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges (e.g., Oasis HLB, 30 mg/1cc) with 1 mL of methanol followed by 1 mL of water.

-

Sample Pre-treatment: To 300 µL of plasma, add 50 µL of the internal standard working solution. Add 300 µL of 5% ortho-phosphoric acid solution and vortex.

-

Loading: Load the pre-treated sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analytes with 1 mL of 0.1% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 50 °C. Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. Liquid-Liquid Extraction (LLE)

-

To 0.5 mL of plasma, add the internal standard working solution.

-

Add 4 mL of ethyl acetate and vortex for 3 minutes.

-

Centrifuge at 8000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37 °C.

-

Reconstitute the residue with 200 µL of the mobile phase.

Calibration Curve and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of amlodipine into drug-free human plasma. A typical calibration curve range is 0.05 to 20 ng/mL. QC samples should be prepared at low, medium, and high concentrations.

Data Analysis and Validation

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of amlodipine to the internal standard against the nominal concentration. Use a weighted linear regression (1/x²) for the best fit.

-

Quantification: Determine the concentration of amlodipine in the QC and unknown samples from the calibration curve.

-

Method Validation: Validate the method for linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA).

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of amlodipine in human plasma by LC-MS/MS.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.05 - 50 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | |

| Intra-day Precision (%RSD) | < 8.6% | |

| Inter-day Precision (%RSD) | < 8.6% | |

| Accuracy | 98.9% to 106.9% | |

| Extraction Recovery | > 60% (Amlodipine), > 80% (IS) | |

| Matrix Effect | No significant suppression or enhancement observed | |

| Stability (Freeze-Thaw, Bench-top, Long-term) | Stable |

Visualization

Experimental Workflow

Caption: Experimental workflow for amlodipine quantification.

Amlodipine Mechanism of Action

References

Solid Phase Extraction of Amlodipine from Plasma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction of amlodipine from plasma samples using solid phase extraction (SPE). The methodologies outlined are based on established and validated techniques to ensure reliable and reproducible results for pharmacokinetic studies, bioequivalence assessment, and other clinical research applications.

Introduction

Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina. Accurate quantification of amlodipine in plasma is crucial for therapeutic drug monitoring and pharmacokinetic analysis. Solid phase extraction is a robust and selective sample preparation technique that effectively removes endogenous interferences from plasma, leading to cleaner extracts and improved analytical sensitivity. This note details a validated SPE protocol for the efficient extraction of amlodipine from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Several SPE methods have been successfully employed for the extraction of amlodipine from plasma. Below are detailed protocols for two common approaches: a polymeric reversed-phase method and a weak cation-exchange method.

Protocol 1: Polymeric Reversed-Phase SPE

This protocol is adapted from a method utilizing a polymeric reversed-phase sorbent, which offers excellent retention for a broad range of analytes, including amlodipine.[1][2]

Materials:

-

SPE Cartridge: Strata™-X 33 µm Polymeric Reversed Phase or equivalent[1][2]

-

Reagents: Methanol (HPLC grade), Water (HPLC grade), Ethanolamine, Formic acid

-

Equipment: SPE manifold, vortex mixer, centrifuge, nitrogen evaporator

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.[1]

-

Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.

-

Sample Pre-treatment:

-

To 100 µL of plasma sample, add 5 µL of the internal standard working solution.

-

Add 500 µL of 0.2% v/v ethanolamine in water and vortex to mix.

-

-

Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Wash the cartridge with 1 mL of 20% methanol in water to remove non-polar interferences.

-

-

Elution: Elute amlodipine from the cartridge with 1 mL of 0.1% formic acid in methanol.

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Protocol 2: Weak Cation-Exchange SPE

This protocol utilizes a weak cation-exchange sorbent, which provides high selectivity for basic compounds like amlodipine. This method can be adapted for on-line SPE-HPLC systems.

Materials:

-

SPE Cartridge: Monolithic weak cation-exchange (WCX) column or equivalent

-

Reagents: Methanol (HPLC grade), Water (HPLC grade), appropriate buffer for pH adjustment

-

Equipment: SPE manifold or on-line SPE system, vortex mixer, centrifuge

Procedure:

-

Cartridge Conditioning: Condition the WCX cartridge with an appropriate volume of methanol.

-

Cartridge Equilibration: Equilibrate the cartridge with water or a low ionic strength buffer at a specific pH to ensure the sorbent is in the correct form for cation exchange.

-

Sample Pre-treatment: Plasma samples may require pH adjustment to ensure amlodipine is in its cationic form for optimal retention.

-

Sample Loading: Load the pre-treated plasma sample onto the cartridge.

-

Washing:

-

Wash the cartridge with a non-polar solvent (e.g., methanol/water mixture) to remove proteins and other matrix components.

-

A second wash with a buffer at a specific pH can further remove interferences without eluting the analyte.

-

-

Elution: Elute amlodipine by using a solvent mixture that disrupts the ionic interaction, such as a mobile phase with a higher ionic strength or a different pH.

-

Analysis: The eluate can be directly injected into the LC-MS/MS system, especially in an on-line SPE setup.

Data Presentation

The performance of the SPE methods for amlodipine extraction is summarized in the tables below.

Table 1: Method Validation Parameters for Polymeric Reversed-Phase SPE

| Parameter | Result | Reference |

| Linearity Range | 0.05 - 50 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | |

| Extraction Recovery (R)-Amlodipine | 94.14% | |

| Extraction Recovery (S)-Amlodipine | 92.23% | |

| Dilution Integrity Recovery (R)-Amlodipine | 94.90% (4-fold), 96.40% (2-fold) | |

| Dilution Integrity Recovery (S)-Amlodipine | 96.40% (4-fold) |

Table 2: Method Validation Parameters for Other SPE Methods

| Parameter | Sorbent Type | Result | Reference |

| Linearity Range | Bond Elut C2 | 0.5 - 20 ng/mL | |

| Limit of Detection (LOD) | Bond Elut C2 | 0.2 ng/mL | |

| Extraction Recovery | Bond Elut C2 | 89% | |

| Linearity Range | Monolithic WCX | 0.5 - 50.0 ng/mL | |

| Limit of Detection (LOD) | Monolithic WCX | 0.2 ng/mL | |

| Linearity Range | Not Specified | 0.100 - 9.990 ng/mL | |

| Linearity Range | Luna C18 | 0.302 - 20.725 ng/mL | |

| Limit of Quantification (LOQ) | Ethyl silica | 0.1 ng/mL for each enantiomer |

Visualizations

Experimental Workflow

Caption: Workflow for Amlodipine Extraction using Polymeric Reversed-Phase SPE.

Logical Relationship of SPE Steps

Caption: Logical Stages of the Solid Phase Extraction Process for Amlodipine.

References

Application Note: High-Throughput Bioanalytical Method for (R)-Amlodipine Quantification using Liquid-Liquid Extraction and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a calcium channel blocker widely used in the treatment of hypertension and angina.[1][2][3][4] It is administered as a racemic mixture of (S)-Amlodipine and (R)-Amlodipine. The (S)-enantiomer is known to be the pharmacologically active form, possessing potent calcium channel blocking activity, while the (R)-enantiomer has significantly less activity.[1] Given the differences in pharmacological effects, regulatory guidelines often require the specific quantification of each enantiomer in pharmacokinetic and bioequivalence studies.

This application note details a robust and sensitive liquid-liquid extraction (LLE) protocol for the quantification of (R)-Amlodipine from human plasma, using its deuterated analogue, (R)-Amlodipine-d4, as an internal standard (IS). The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides the high selectivity and sensitivity required for bioanalytical studies. This method is suitable for high-throughput clinical and preclinical sample analysis.

Experimental Protocol

This protocol is a validated method for the extraction and quantification of (R)-Amlodipine from a human plasma matrix.

1. Materials and Reagents

-

Analytes: (R)-Amlodipine, this compound (Internal Standard)

-

Chemicals: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Tert-butyl methyl ether (MTBE), Ethyl Acetate, Sodium Carbonate, Sodium Bicarbonate, Formic Acid, Ammonium Acetate. All reagents should be of analytical grade or higher.

-

Biological Matrix: Drug-free human plasma with K3EDTA as an anticoagulant.

2. Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (R)-Amlodipine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the (R)-Amlodipine stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with a 50:50 methanol:water mixture.

3. Calibration Standards and Quality Control Samples

-

Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

-

A typical calibration curve range for amlodipine enantiomers is 0.1 to 10 ng/mL or 0.05 to 50 ng/mL.

4. Liquid-Liquid Extraction (LLE) Procedure

-

Sample Aliquoting: Pipette 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 2 mL polypropylene microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the 100 ng/mL this compound IS working solution to all tubes except for the blank matrix samples.

-

Vortex: Briefly vortex the samples for 10 seconds.

-

Alkalinization: Add 100 µL of 1M Sodium Carbonate/Bicarbonate buffer (pH ~9-10) to each tube to basify the sample. This ensures the analyte is in a non-ionized state for optimal extraction.

-

Extraction Solvent Addition: Add 1 mL of the extraction solvent (e.g., a 1:1 v/v mixture of tert-butyl methyl ether and ethyl acetate) to each tube.

-

Extraction: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and analyte extraction.

-

Phase Separation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C to achieve complete separation of the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer into a new clean tube, taking care not to aspirate any of the lower aqueous layer.

-

Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds to ensure the analyte is fully dissolved.

-